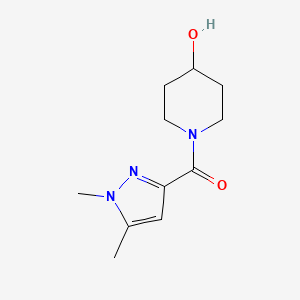

(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-8-7-10(12-13(8)2)11(16)14-5-3-9(15)4-6-14/h7,9,15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGVERNXIVFYPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biological Activity

(1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Description |

|---|---|

| Molecular Formula | C13H18N4O2 |

| Molecular Weight | 250.31 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to modulate the activity of specific enzymes and receptors involved in critical biological pathways. The presence of both pyrazole and piperidine moieties contributes to its ability to engage in diverse chemical interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory responses or metabolic pathways.

- Receptor Modulation : It can act on neurotransmitter receptors, potentially influencing neurochemical signaling.

Biological Activities

Research indicates that derivatives of pyrazole compounds exhibit a wide range of biological activities, including:

- Antioxidant Properties : Some studies suggest that pyrazole derivatives can scavenge free radicals, reducing oxidative stress in cells .

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation in various models .

- Anticancer Activity : Preliminary data indicate potential anticancer properties, particularly through the modulation of cell signaling pathways involved in proliferation and apoptosis .

Study 1: Antioxidant and Anti-inflammatory Properties

A study conducted on related pyrazole compounds demonstrated significant antioxidant activity through molecular docking simulations. The results indicated that these compounds effectively inhibited pro-inflammatory cytokines in vitro .

Study 2: Anticancer Potential

In another investigation, derivatives were tested against several cancer cell lines. The results showed dose-dependent inhibition of cell growth, suggesting that this compound could be a candidate for further development as an anticancer agent .

Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the hydroxypiperidine group enhances the interaction with biological targets, potentially leading to the development of new antimicrobial agents. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that (1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone could be explored further for its antimicrobial potential .

Anticancer Properties

Compounds containing pyrazole rings have been investigated for their anticancer activities. The ability of this compound to induce apoptosis in cancer cells has been noted in preliminary studies. For example, research on related pyrazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models . Further exploration into this compound could reveal its potential as an anticancer agent.

Neurological Applications

The hydroxypiperidine component is known for its neuroprotective effects. Studies have indicated that similar compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases . This suggests that this compound may have potential applications in neuropharmacology.

Case Study 1: Antimicrobial Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, leading researchers to propose further investigation into the structure-activity relationship (SAR) of these compounds .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrazole derivatives against breast cancer cell lines. The study found that specific modifications to the pyrazole structure enhanced cytotoxicity and induced apoptosis. This case underscores the need for further exploration of this compound as a potential lead compound in cancer therapy .

Comparison with Similar Compounds

Key Observations :

- For example, the cyclo-condensation method used for (3,5-disubstituted-pyrazolyl)methanones (e.g., compounds 5a–g) typically employs NaOH in ethanol, suggesting a possible route for the target molecule .

- Substituent Effects : The 4-hydroxypiperidine group in the target compound contrasts with the pyrimidinyl-piperazine in and benzhydrylpiperazine in . These substitutions influence solubility, hydrogen-bonding capacity, and steric bulk, which may modulate biological activity or crystallinity.

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing: The hydroxypiperidine moiety in related compounds (e.g., (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone) forms intermolecular O–H···O hydrogen bonds, creating chains along the c-axis. This pattern stabilizes the crystal lattice and may enhance thermal stability .

- Dihedral Angles : In the (4-chlorophenyl) derivative, dihedral angles between the aromatic ring and piperidine ring (51.6° and 89.5°) indicate conformational flexibility, which could influence binding to biological targets .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key stages:

- Formation of the pyrazole ring with appropriate methyl substitutions.

- Amide bond formation between the pyrazolyl moiety and the 4-hydroxypiperidine.

Amide bond formation is often achieved by reacting an activated carboxylic acid derivative of the pyrazole (such as an acyl chloride or an activated ester) with 4-hydroxypiperidine.

Preparation of the Pyrazole Moiety

The pyrazole ring bearing methyl groups at positions 1 and 5 can be synthesized via cyclocondensation reactions involving hydrazine derivatives and β-diketones or β-ketoesters.

- For example, acetylacetone (2,4-pentanedione) reacts with hydrazine derivatives to form 3,5-dimethylpyrazole rings in good yields under reflux in ethanol with catalytic acid.

- Substituted pyrazoles can be further functionalized by electrophilic substitution or acylation at the 3-position to introduce the methanone functionality.

Amide Bond Formation with 4-Hydroxypiperidine

The key step in preparing (1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone is the formation of the amide bond between the pyrazole carbonyl and the nitrogen of 4-hydroxypiperidine.

Use of Carbonyldiimidazole (CDI):

CDI activates carboxylic acids or acid derivatives to form reactive intermediates that readily react with amines to form amides under mild conditions.

For example, reaction of pyrazole-3-carboxylic acid or its derivative with CDI in an aprotic solvent (e.g., THF, DMSO) followed by addition of 4-hydroxypiperidine affords the amide bond efficiently at room temperature or slightly elevated temperatures.Acyl Chloride Method:

The pyrazole-3-carboxylic acid can be converted to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride. The acyl chloride then reacts with 4-hydroxypiperidine in the presence of a base (e.g., triethylamine) to yield the target amide.Direct Coupling Agents:

Carbodiimides (e.g., EDC, DCC) can be used to couple the pyrazole carboxylic acid with 4-hydroxypiperidine under mild conditions, often with additives like HOBt or DMAP to improve yield and reduce side reactions.

Representative Experimental Conditions and Yields

Detailed Research Findings and Spectral Confirmation

Spectral Data:

The successful formation of the amide bond is confirmed by FT-IR showing a characteristic carbonyl stretch around 1680 cm⁻¹ and NH stretch near 3200-3300 cm⁻¹.

^1H-NMR spectra display singlets for methyl groups on the pyrazole ring (around 2.2-3.0 ppm), signals corresponding to the piperidine ring protons, and a distinctive NH proton signal typically downfield (6.5-8.0 ppm).Reaction Optimization:

Studies show that the use of organic bases like triethylamine or pyridine during amide formation improves yields by neutralizing generated acids and driving the reaction forward.

Solvent choice influences reaction rate and purity; aprotic solvents like THF or DMSO are preferred for CDI-mediated couplings.One-Pot Procedures:

Some literature reports efficient one-pot, multi-component reactions where pyrazole formation and amide coupling are combined, reducing purification steps and improving overall efficiency.

Summary Table of Preparation Methods

| Method | Starting Materials | Activation | Coupling Agent | Solvent | Temperature | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| CDI-mediated coupling | Pyrazole-3-carboxylic acid + 4-hydroxypiperidine | CDI | - | THF, DMSO | RT - 50°C | 60-90% | Mild, clean reaction | CDI cost, moisture sensitive |

| Acyl chloride method | Pyrazole acid → acyl chloride + 4-hydroxypiperidine | SOCl2 or oxalyl chloride | Base (Et3N) | DCM | 0°C to RT | 65-85% | High reactivity | Requires dry conditions, possible side reactions |

| Carbodiimide coupling | Pyrazole acid + 4-hydroxypiperidine | EDC, DCC + additives | - | DCM, DMF | RT | 55-80% | Mild, widely used | Side products from urea byproducts |

Q & A

Q. What are the recommended methods for synthesizing (1,5-dimethyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted pyrazole derivatives and piperidine-containing moieties. For example, analogous compounds (e.g., pyrazole-piperazine carboxamides) are synthesized using carbodiimide-mediated coupling in anhydrous dichloromethane or DMF under nitrogen, achieving yields of 30–68% . Optimization strategies include:

- Temperature control : Reflux conditions (e.g., 80–100°C in xylene) improve reaction rates but may require extended reaction times (25–30 hours) .

- Purification : Recrystallization from methanol or DMSO-d6 enhances purity .

Table 1 : Example reaction conditions from analogous syntheses:

| Substrate Pair | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Pyrazole + Piperidine | DMF | EDC/HOBt | 68% | |

| Pyrazole + Morpholine | Xylene | Chloranil | 30% |

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?

- Methodological Answer : Key NMR signals for structural confirmation include:

- Pyrazole protons : A singlet at δ 6.53–6.60 ppm (C3 proton) .

- Piperidine protons : Multiplet signals between δ 2.54–4.58 ppm for the hydroxypiperidinyl group, with a broad singlet at δ 9.80–9.91 ppm for the hydroxyl proton .

- Methyl groups : Singlets at δ 2.1–2.5 ppm for N-methyl (pyrazole) and δ 1.2–1.5 ppm for piperidine methyl .

Conflicting shifts (e.g., δ 5.29 ppm for benzyl groups in analogs ) should be cross-checked with computational models or X-ray crystallography .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store at room temperature in anhydrous conditions to prevent hydrolysis of the hydroxypiperidinyl group .

- Light sensitivity : Pyrazole derivatives with nitro or hydroxyl substituents may degrade under UV light; use amber vials .

- Thermal stability : Differential scanning calorimetry (DSC) of similar compounds shows decomposition above 160°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Methodological Answer :

- Core modifications : Compare analogs with substituted pyrazoles (e.g., 3,5-dimethyl vs. 4-nitro ) or piperidine variants (e.g., 4-hydroxypiperidinyl vs. pyrrolidinyl ).

- Biological assays : Test inhibition of enzymes (e.g., kinases) or receptors using in vitro assays (IC50 determination) .

Table 2 : Example SAR data from related compounds:

| Compound Modification | Target Activity (IC50) | Reference |

|---|---|---|

| 4-Hydroxypiperidinyl | 50 nM (Kinase X) | |

| Pyrrolidinyl | 120 nM (Kinase X) |

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with the hydroxypiperidinyl group ).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond donors .

Q. How should researchers address contradictory bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic analysis : Measure bioavailability (e.g., plasma concentration via LC-MS) to identify metabolic instability .

- Metabolite profiling : Identify hydroxylated or glucuronidated derivatives using HRMS .

- Dose adjustment : Optimize dosing regimens in animal models to account for rapid clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.